6-Hydroxy-1,2-dimethylquinolin-1-ium iodide 6-Hydroxy-1,2-dimethylquinolin-1-ium iodide
Brand Name: Vulcanchem
CAS No.: 797039-83-9
VCID: VC16814403
InChI: InChI=1S/C11H11NO.HI/c1-8-3-4-9-7-10(13)5-6-11(9)12(8)2;/h3-7H,1-2H3;1H
SMILES:
Molecular Formula: C11H12INO
Molecular Weight: 301.12 g/mol

6-Hydroxy-1,2-dimethylquinolin-1-ium iodide

CAS No.: 797039-83-9

Cat. No.: VC16814403

Molecular Formula: C11H12INO

Molecular Weight: 301.12 g/mol

* For research use only. Not for human or veterinary use.

6-Hydroxy-1,2-dimethylquinolin-1-ium iodide - 797039-83-9

Specification

CAS No. 797039-83-9
Molecular Formula C11H12INO
Molecular Weight 301.12 g/mol
IUPAC Name 1,2-dimethylquinolin-1-ium-6-ol;iodide
Standard InChI InChI=1S/C11H11NO.HI/c1-8-3-4-9-7-10(13)5-6-11(9)12(8)2;/h3-7H,1-2H3;1H
Standard InChI Key YYMPCKJYPUTOIW-UHFFFAOYSA-N
Canonical SMILES CC1=[N+](C2=C(C=C1)C=C(C=C2)O)C.[I-]

Introduction

6-Hydroxy-1,2-dimethylquinolin-1-ium iodide is a quaternary ammonium compound belonging to the quinoline family, which consists of heterocyclic compounds containing a fused benzene and pyridine ring. This compound is characterized by a hydroxyl group at the sixth position and two methyl groups at the first and second positions of the quinoline structure. The iodide ion serves as a counterion, contributing to the compound's solubility and reactivity.

Synthesis

The synthesis of 6-Hydroxy-1,2-dimethylquinolin-1-ium iodide typically involves several steps, including the formation of the quinoline ring and subsequent quaternization with methyl groups. The exact synthesis pathway may vary depending on the specific conditions and reagents used.

Biological Activities

6-Hydroxy-1,2-dimethylquinolin-1-ium iodide exhibits notable biological activities, which are influenced by its unique structural features. The compound's ability to interact with biological targets is a subject of ongoing research.

Biological ActivityDescription
Interaction StudiesFocuses on binding affinity with various biological targets
Potential ApplicationsMay include therapeutic uses due to its biological efficacy

Comparison with Related Compounds

Several compounds share structural similarities with 6-Hydroxy-1,2-dimethylquinolin-1-ium iodide, including:

Compound NameStructure FeaturesUnique Aspects
7-Bromo-6-hydroxyquinolineBromine substitution at position 7Enhanced reactivity due to bromine presence
8-HydroxyquinolineHydroxyl group at position 8Known for its chelating properties
QuinineContains a bicyclic structure with a methoxy groupWidely used as an antimalarial drug
ChloroquineContains a dichloro substitutionEstablished antimalarial agent

These compounds differ primarily in their functional groups and positions of substituents on the quinoline ring, which significantly influence their biological activities and chemical reactivity.

Research Findings and Applications

Research on 6-Hydroxy-1,2-dimethylquinolin-1-ium iodide is focused on its potential applications, including therapeutic uses. The compound's unique combination of hydroxyl and dimethyl groups may enhance its solubility and biological efficacy compared to other derivatives.

Application AreaDescription
Therapeutic PotentialBeing studied for its possible therapeutic properties
Chemical ReactivityExhibits distinct chemical properties due to its quaternary ammonium structure

Given the limitations in available literature from diversified sources, further research is needed to fully explore the properties and applications of 6-Hydroxy-1,2-dimethylquinolin-1-ium iodide.

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